1-(5-Methoxy-2-sulfanylphenyl)ethanone
Description
1-(5-Methoxy-2-sulfanylphenyl)ethanone is a substituted acetophenone derivative featuring a methoxy group (-OCH₃) at the 5-position and a sulfanyl (-SH) group at the 2-position of the aromatic ring. This compound’s reactivity and applications can be inferred from derivatives with similar substituents, such as methoxy, hydroxyl, sulfanyl, or halogen groups .
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
1-(5-methoxy-2-sulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H10O2S/c1-6(10)8-5-7(11-2)3-4-9(8)12/h3-5,12H,1-2H3 |
InChI Key |
DOINCUIDDKRKCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Methoxy and Sulfanyl Substituted Ethanones
Compounds bearing methoxy and sulfanyl groups exhibit distinct electronic and steric profiles, influencing their biological interactions:
Methoxy groups contribute to solubility and metabolic stability .
Hydroxyl and Methoxy Substituted Ethanones
Phenolic ethanones demonstrate significant α-glucosidase inhibitory activity, critical for antidiabetic applications:
Key Insight : Hydroxyl groups at ortho/meta positions enhance hydrogen bonding with α-glucosidase, while methoxy groups at para positions optimize steric fit .
Heterocyclic Sulfanyl Ethanones
Sulfanyl-linked heterocycles expand pharmacological diversity:
Key Insight : Heterocyclic moieties improve target specificity and pharmacokinetic profiles .
Halogenated and Nitro Derivatives
Halogen and nitro groups enhance bioactivity through electronic effects:
Key Insight: Electron-withdrawing groups (e.g., NO₂) increase compound polarity and binding affinity to parasitic enzymes .
Biotransformation
- Rhodococcus sp.1-0130 reduces 1-(4-hydroxyphenyl)ethanone to S-(-)-1-(4-hydroxyphenyl)ethanol (95% ee) and hydroxylates it to 1-(3,4-dihydroxyphenyl)ethanone . This highlights microbial pathways for chiral synthesis and functionalization.
Physicochemical and Metabolic Properties
- Volatility/Solubility: 1-(2,4-Dihydroxyphenyl)-ethanone is 10.6-fold more concentrated in roasted coffee than analogs, suggesting lower volatility due to hydroxyl groups .
- Metabolic Stability : Methoxy groups reduce oxidative metabolism, enhancing half-life compared to hydroxylated analogs .
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